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molecular formula C15H23NO2 B4120429 4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide

4-tert-butyl-N-(2-hydroxy-1,1-dimethylethyl)benzamide

Cat. No. B4120429
M. Wt: 249.35 g/mol
InChI Key: OFDOPFXVTJZHLX-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A solution of 101a in DCM (200 mL) was added to a solution of 2-amino-2-methyl-1-propanol (1000 g, 10.5 mol) in CH2Cl2 (2000 mL) dropwise at 0-10° C. A white precipitate formed 5 minutes after the initial addition. The resulting slurry was stirred at room temperature overnight. The solid was removed by filtration and washed with CH2Cl2 (1000 mL). The filtrate was concentrated on by rotary evaporation to give 101b as a light yellow resin which was used in the next step without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[NH2:14][C:15]([CH3:19])([CH3:18])[CH2:16][OH:17]>C(Cl)Cl>[C:1]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH:14][C:15]([CH3:19])([CH3:18])[CH2:16][OH:17])=[O:10])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1000 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2000 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed 5 minutes after the initial
Duration
5 min
ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with CH2Cl2 (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C(=O)NC(CO)(C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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